2-{3-[2-(3,4-Dihydroxyphenyl)ethenyl]-5-hydroxyphenoxy}-6-(hydroxymethyl)oxane-3,4,5-triol

Catalog No.
S12908776
CAS No.
M.F
C20H22O9
M. Wt
406.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-{3-[2-(3,4-Dihydroxyphenyl)ethenyl]-5-hydroxyphe...

Product Name

2-{3-[2-(3,4-Dihydroxyphenyl)ethenyl]-5-hydroxyphenoxy}-6-(hydroxymethyl)oxane-3,4,5-triol

IUPAC Name

2-[3-[2-(3,4-dihydroxyphenyl)ethenyl]-5-hydroxyphenoxy]-6-(hydroxymethyl)oxane-3,4,5-triol

Molecular Formula

C20H22O9

Molecular Weight

406.4 g/mol

InChI

InChI=1S/C20H22O9/c21-9-16-17(25)18(26)19(27)20(29-16)28-13-6-11(5-12(22)8-13)2-1-10-3-4-14(23)15(24)7-10/h1-8,16-27H,9H2

InChI Key

PERPNFLGJXUDDW-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1C=CC2=CC(=CC(=C2)OC3C(C(C(C(O3)CO)O)O)O)O)O)O

2-[3-[2-(3,4-Dihydroxyphenyl)ethenyl]-5-hydroxyphenoxy]-6-(hydroxymethyl)oxane-3,4,5-triol is a natural product found in Picea obovata, Picea glauca, and other organisms with data available.

2-{3-[2-(3,4-Dihydroxyphenyl)ethenyl]-5-hydroxyphenoxy}-6-(hydroxymethyl)oxane-3,4,5-triol, commonly known as Astringin, is a natural compound with the molecular formula C20H22O9C_{20}H_{22}O_9 and a molecular weight of approximately 406.39 g/mol. This compound is characterized by a complex structure that includes multiple hydroxyl groups and a phenolic backbone, which contributes to its significant biological properties. Astringin is primarily found in various plant species, including Picea obovata and Picea glauca .

Typical of phenolic compounds. These include:

  • Oxidation: The hydroxyl groups can undergo oxidation to form quinones.
  • Esterification: The carboxylic acid groups can react with alcohols to form esters.
  • Reduction: The double bond in the phenyl ethylene unit can be reduced under specific conditions.

These reactions are important for modifying the compound's properties for potential applications in pharmaceuticals and other fields.

Astringin exhibits several biological activities, which include:

  • Antioxidant Properties: It scavenges free radicals, protecting cells from oxidative stress.
  • Anti-inflammatory Effects: Astringin has been shown to inhibit inflammatory pathways, making it a candidate for treating inflammatory diseases.
  • Antimicrobial Activity: The compound demonstrates activity against various bacteria and fungi, suggesting potential use as a natural preservative or therapeutic agent .

Astringin can be synthesized through several methods:

  • Natural Extraction: Isolation from plant sources using solvent extraction techniques.
  • Chemical Synthesis: Total synthesis involving multiple steps, including:
    • Formation of the phenolic backbone.
    • Introduction of hydroxymethyl and ethylene groups through selective reactions.
    • Purification using chromatography techniques.

Research into more efficient synthetic routes continues to evolve, focusing on sustainability and yield improvement.

Astringin has various applications across multiple fields:

  • Pharmaceuticals: Due to its antioxidant and anti-inflammatory properties, it is explored for use in dietary supplements and medications targeting oxidative stress-related conditions.
  • Food Industry: Its antimicrobial properties make it suitable for use as a natural preservative in food products.
  • Cosmetics: Astringin is investigated for its potential benefits in skincare formulations due to its antioxidant effects.

Astringin shares structural similarities with several other compounds, notably:

Compound NameMolecular FormulaKey Characteristics
PiceatannolC15H14O5C_{15}H_{14}O_5Known for its anti-inflammatory properties; lacks glucoside structure.
ResveratrolC14H12O3C_{14}H_{12}O_3Exhibits strong antioxidant activity; simpler structure.
QuercetinC15H10O7C_{15}H_{10}O_7Potent antioxidant; widely studied for health benefits.

Uniqueness of Astringin

Astringin's uniqueness lies in its glucoside structure, which enhances its solubility and bioavailability compared to other similar compounds. Additionally, its specific combination of hydroxyl groups contributes to its distinctive biological activities.

Chemical Identity and Nomenclature

Systematic (IUPAC) Name

The compound’s systematic name, 2-{3-[2-(3,4-Dihydroxyphenyl)ethenyl]-5-hydroxyphenoxy}-6-(hydroxymethyl)oxane-3,4,5-triol, reflects its molecular architecture. The name delineates:

  • A central oxane (pyranose) ring substituted with hydroxyl groups at positions 3, 4, and 5.
  • A hydroxymethyl group at position 6 of the oxane.
  • A phenoxy group at position 2 of the oxane, linked to a stilbenoid moiety comprising a 3,4-dihydroxyphenyl group connected via an ethenyl bridge to a 5-hydroxyphenyl group.

Common Names and Synonyms

This compound is most commonly known as piceid, a term derived from its isolation from the bark of the Sitka spruce (Picea sitchensis). Additional synonyms include:

  • trans-Resveratrol-3-O-β-D-glucopyranoside (emphasizing its glycosidic bond configuration).
  • Polydatin (used in pharmacological contexts).
  • Resveratrol glucoside (highlighting its relationship to resveratrol).

Chemical Abstract Service (CAS) Registry Number

The CAS Registry Number for piceid is 27208-80-6, a unique identifier validated by chemical databases and commercial suppliers.

PropertyValue
CAS RN27208-80-6
Molecular FormulaC~20~H~22~O~8~
Molecular Weight390.39 g/mol

Structural Classification

Stilbenoid Family Classification

Piceid belongs to the stilbenoid family, characterized by a C~6~–C~2~–C~6~ backbone formed by two aromatic rings connected by an ethenyl bridge. Stilbenoids are hydroxylated derivatives of stilbene, with piceid distinguished by a glucose moiety at the 3-position of the resveratrol aglycone.

Polyphenol Glycoside Categorization

As a polyphenol glycoside, piceid consists of resveratrol (a trihydroxystilbene) bonded to glucose via a β-glycosidic linkage. This conjugation enhances solubility and stability compared to the aglycone. Enzymatic glycosylation, mediated by β-glucosidases in organisms like Aspergillus oryzae, enables interconversion between piceid and resveratrol.

Resveratrol Derivative Status

Piceid is the primary glucosylated derivative of resveratrol, serving as a storage form in plants such as grapes (Vitis vinifera) and Japanese knotweed (Reynoutria japonica). Its bioactivity often parallels resveratrol, though pharmacokinetic profiles differ due to glycosylation.

Structural FeatureClassification
BackboneStilbenoid (C~6~–C~2~–C~6~)
Functional GroupsPolyphenol glycoside
Parent CompoundResveratrol derivative

Structural Isomerism

Trans-Piceid Configuration

The trans-isomer (trans-piceid) dominates in natural sources, with the ethenyl bridge adopting an E configuration. This isomer exhibits greater stability and prevalence in grape juices and wines, contributing to their putative health benefits.

Cis-Piceid Configuration

The cis-isomer (cis-piceid), with a Z configuration, is less common and often arises during processing (e.g., UV exposure or thermal treatment). It is structurally analogous to cis-resveratrol but differs in bioavailability and metabolic pathways.

Isomeric Stability and Interconversion

Isomerization between trans- and cis-piceid occurs under UV light or acidic conditions, mimicking resveratrol’s behavior. The trans-isomer is thermodynamically favored, but enzymatic activity in gut microbiota can modulate isomer ratios during digestion.

XLogP3

0.7

Hydrogen Bond Acceptor Count

9

Hydrogen Bond Donor Count

7

Exact Mass

406.12638228 g/mol

Monoisotopic Mass

406.12638228 g/mol

Heavy Atom Count

29

Dates

Last modified: 08-10-2024

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